Lonicerine

Description

Contextualization within Monoterpene Indole (B1671886) Alkaloids

Lonicerine is classified as a monoterpene indole alkaloid. um.edu.my This large and diverse family of natural products is defined by a common biosynthetic origin, typically involving two key building blocks: tryptamine (B22526) and the C10 monoterpene unit, secologanin. um.edu.my The resulting alkaloids exhibit a wide array of complex and often caged-like molecular structures. nih.govrsc.org

Within this broad class, this compound belongs to the aspidophylline-type alkaloids. acs.org It is an epimer of aspidodasycarpine (B1234045), meaning they share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of atoms at a specific stereocenter. acs.org The chemical formula for this compound is C₂₁H₂₆N₂O₄. nih.gov The structure of this compound is characterized by a complex, polycyclic framework that includes vicinal quaternary carbon centers, which are carbon atoms bonded to four other non-hydrogen atoms. acs.org This structural feature is a hallmark of many complex alkaloids and contributes significantly to the molecule's chemical complexity. acs.orgoup.com

Occurrence and Distribution in Kopsia Species

This compound is found within various plant species of the genus Kopsia. This genus, belonging to the Apocynaceae family, is recognized as a prolific source of monoterpene indole alkaloids. researchgate.netnih.gov These plants are typically shrubs or small trees found in Southeast Asia, China, and Australia. um.edu.mynih.gov Research has led to the isolation of this compound from specific parts of several Kopsia species. For instance, it has been identified in the stem bark and leaves of Kopsia teoi, the stem bark of Kopsia fruticosa, and the bark of Kopsia singapurensis. researchgate.netresearchgate.net The aspidofractinine (B1242310) skeleton, a core structure related to this compound, is one of the major backbones of alkaloids found in this genus. um.edu.myresearchgate.net

Table 1: Occurrence of this compound in Kopsia Species

| Species | Plant Part(s) |

|---|---|

| Kopsia teoi | Stem, Stem Bark, Leaf |

| Kopsia fruticosa | Stem Bark |

| Kopsia singapurensis | Bark, Stem Bark |

This table is interactive. You can sort and filter the data.

Academic Significance as a Complex Natural Product Target

The academic significance of this compound is primarily rooted in its status as a complex natural product target for total synthesis. thieme-connect.com Indole alkaloids are renowned for their intricate and sterically congested architectures, which present formidable challenges to synthetic organic chemists. oup.comthieme-connect.comoup.com The successful synthesis of such molecules is a powerful demonstration of the capabilities of modern synthetic methods and often drives the innovation of new chemical reactions and strategies. rsc.org

This compound's molecular structure, featuring a highly congested, pentacyclic core and adjacent quaternary stereocenters, makes it a particularly challenging synthetic objective. acs.orgthieme-connect.com The first enantioselective total synthesis of (–)-lonicerine was a notable achievement in the field, highlighting advanced strategies to construct its complex framework with precise stereochemical control. thieme-connect.comacs.orgwhiterose.ac.uk Such synthetic endeavors are not merely academic exercises; they provide access to quantities of the natural product for further study, confirm its structure, and allow for the creation of analogues that are not found in nature. rsc.org The pursuit of complex targets like this compound continues to stimulate the development of new synthetic methodologies, particularly in the realm of asymmetric catalysis, which is crucial for preparing optically active natural products. rsc.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Classification |

|---|---|

| This compound | Monoterpene Indole Alkaloid |

| Aspidodasycarpine | Monoterpene Indole Alkaloid |

| Tryptamine | Indole Alkaloid Precursor |

| Secologanin | Monoterpene |

This table is interactive. You can sort and filter the data.

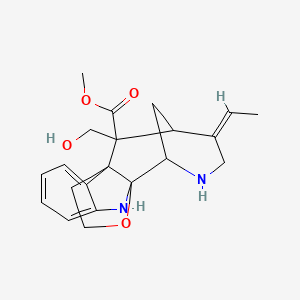

Structure

3D Structure

Properties

Molecular Formula |

C21H26N2O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

methyl (13Z)-13-ethylidene-15-(hydroxymethyl)-18-oxa-8,11-diazapentacyclo[7.6.3.110,14.01,9.02,7]nonadeca-2,4,6-triene-15-carboxylate |

InChI |

InChI=1S/C21H26N2O4/c1-3-13-11-22-17-10-15(13)19(12-24,18(25)26-2)20-8-9-27-21(17,20)23-16-7-5-4-6-14(16)20/h3-7,15,17,22-24H,8-12H2,1-2H3/b13-3+ |

InChI Key |

OQJSSGHGITUGKL-QLKAYGNNSA-N |

Isomeric SMILES |

C/C=C/1\CNC2CC1C(C34C2(NC5=CC=CC=C53)OCC4)(CO)C(=O)OC |

Canonical SMILES |

CC=C1CNC2CC1C(C34C2(NC5=CC=CC=C53)OCC4)(CO)C(=O)OC |

Synonyms |

lonicerine |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies in Research

Advanced Chromatographic Techniques for Lonicerine Isolation

Chromatography plays a crucial role in separating this compound from the complex mixture of compounds present in plant extracts. Research on Kopsia singapurensis bark, for instance, involved initial extraction with solvents like hexane (B92381) and dichloromethane (B109758) (CH2Cl2). benthamopen.com The resulting crude extracts were then subjected to column chromatography over silica (B1680970) gel, utilizing gradient solvent systems such as mixtures of chloroform (B151607) (CHCl3) and methanol (B129727) (MeOH) to elute different compounds. benthamopen.com Further purification steps, including repeated column chromatography and the use of ODS silica gel with solvent systems like MeOH/H2O with acetic acid, were employed to isolate specific compounds, including this compound. benthamopen.com Sephadex LH-20 column chromatography with solvent systems like CHCl3/MeOH (1:1) has also been utilized in the isolation of alkaloids from Kopsia species. benthamopen.com High-performance liquid chromatography (HPLC), particularly with a C18 column, is another advanced chromatographic technique mentioned for the purification of compounds from Kopsia extracts. rsc.orgresearchgate.netbenthamopen.com

Here is a summary of chromatographic techniques used in the isolation process:

| Technique | Stationary Phase | Mobile Phase Examples | Application | Source(s) |

| Column Chromatography | Silica gel | CHCl3/MeOH (gradient) | Initial separation of crude extracts | benthamopen.com |

| Column Chromatography | ODS silica gel | MeOH/H2O with acetic acid | Further purification | benthamopen.com |

| Column Chromatography | NH silica | Not specified | Purification | benthamopen.com |

| Column Chromatography | Normal silica gel | Not specified | Purification | benthamopen.com |

| Sephadex LH-20 Column CC | Sephadex LH-20 | CHCl3/MeOH (1:1) | Separation of alkaloidal fractions | benthamopen.com |

| HPLC | C18 MG-II | MeOH/H2O + 0.1% formic acid | Purification | rsc.orgresearchgate.netbenthamopen.com |

| Flash Column Chromatography | Silica gel | AcOEt/n-hexane (gradient) | Purification of reaction residues (in synthesis context) | clockss.org |

Spectroscopic Approaches for this compound Structure Assignment

Spectroscopic methods are indispensable for determining the molecular structure of this compound, providing information about its functional groups, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Analysis

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D NMR techniques (such as COSY, HSQC, and HMBC), is a primary tool for the structural elucidation of this compound and other alkaloids. rsc.orgresearchgate.netbenthamopen.com ¹H NMR spectra provide information about the types of protons in the molecule, their chemical environments (chemical shifts), and their neighboring protons (coupling constants and splitting patterns). nih.govthermofisher.comlibretexts.org ¹³C NMR spectra reveal the different types of carbon atoms present. benthamopen.comrsc.org 2D NMR experiments provide crucial connectivity information. COSY (Correlation Spectroscopy) shows correlations between coupled protons, helping to build proton spin systems. nih.govrsc.org HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. nih.govrsc.org HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons separated by two or three bonds, which is vital for establishing the carbon skeleton and identifying quaternary carbons and functional groups. nih.govrsc.org

Analysis of NMR data allows researchers to piece together the molecular fragments and their connections, ultimately leading to the assignment of the complete structure and relative stereochemistry. rsc.org Chemical shifts and coupling constants are compared to literature values of similar compounds to aid in the assignment process. rsc.org

Mass Spectrometry (MS) in Elucidating Molecular Architecture

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which can help deduce its molecular formula and structural subunits. rsc.orgresearchgate.netbenthamopen.comkarary.edu.sdchromatographyonline.com Techniques like LC-EIMS (Liquid Chromatography-Electron Ionization Mass Spectrometry) and high-resolution mass spectrometry (HRMS), such as using a LTQ Orbitrap XL, are employed to obtain accurate mass measurements and fragmentation data. benthamopen.comchromatographyonline.compharmacognosy.us The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. msu.edulibretexts.org Fragmentation occurs when the molecular ion breaks into smaller charged fragments, and the masses of these fragments provide clues about the substructures present in the molecule. msu.edulibretexts.orglibretexts.orgwikipedia.org An SN2-type fragmentation has been observed in the mass spectrum of this compound. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS are powerful for determining the planar structure and relative stereochemistry, X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule like this compound, provided a suitable single crystal can be obtained. rsc.orgchem-soc.siresearchgate.netacs.orgresearchgate.netnih.govresearchgate.netnih.gov X-ray diffraction data from a single crystal can reveal the precise 3D arrangement of atoms, including the stereochemistry at each chiral center. chem-soc.siresearchgate.netresearchgate.netnih.gov This technique relies on the diffraction pattern produced when X-rays interact with the electrons in the crystal. chem-soc.siresearchgate.net The analysis of Bijvoet differences, which arise from anomalous dispersion, allows for the determination of the absolute structure and thus the absolute configuration. researchgate.netresearchgate.net

Challenges in this compound Structural Reassignment Research

While the structure of this compound appears to be established, research into complex natural products, especially alkaloids, can present structural challenges. thieme-connect.com The complexity of the molecular architecture, the presence of multiple stereocenters, and potential for structural rearrangements during isolation or analysis can contribute to difficulties in initial structure assignments or necessitate reevaluation. benthamopen.comthieme-connect.comacs.org Although specific challenges related to reassigning the structure of this compound are not detailed in the provided search results, the general challenges in alkaloid structure elucidation, such as those encountered with indole (B1671886) alkaloids, highlight the rigorous analytical efforts required for definitive structural determination. benthamopen.comthieme-connect.comacs.org Obtaining high-quality spectroscopic data and, ideally, suitable crystals for X-ray crystallography are critical for overcoming these challenges. researchgate.netresearchgate.net

Synthetic Chemistry of Lonicerine

Retrosynthetic Analyses for Lonicerine

Retrosynthetic analysis of this compound reveals a strategic approach to deconstructing its complex pentacyclic structure into simpler, more accessible precursors. researcher.lifernlkwc.ac.inyoutube.com A primary disconnection targets the bond between the vicinal and sterically congested C7 and C16 quaternary carbons. acs.orgresearchgate.net This leads back to a key pentacyclic lactol intermediate, which serves as a common precursor for both this compound and its epimer, aspidodasycarpine (B1234045). acs.orgfigshare.com

Key Retrosynthetic Disconnections for this compound

| Disconnection / Transformation | Precursor Structure | Target Fragment |

| C7-C16 Bond Cleavage | This compound/Aspidodasycarpine | Pentacyclic Lactol |

| Intramolecular Aldol (B89426)/Alkylation | Pentacyclic Lactol | Bridged Tetracyclic Ketone |

| Au-Catalyzed Cyclization | Bridged Tetracyclic Core | Alkynyl Silyl (B83357) Enol Ether |

| Asymmetric Transfer Hydrogenation | Chiral Amine | Imine Precursor |

Total Synthesis Approaches for this compound

The total synthesis of this compound has been achieved through elegant and efficient strategies that employ powerful catalytic methods to control stereochemistry and construct the molecule's challenging architecture.

Enantioselective Total Syntheses of this compound

The establishment of the initial stereocenter is a critical step in the enantioselective synthesis of this compound. This is accomplished through a highly efficient Ruthenium-catalyzed asymmetric transfer hydrogenation. acs.orgfigshare.comdicp.ac.cn This reaction reduces a precursor imine to a chiral amine with high enantioselectivity, setting the absolute stereochemistry for the rest of the synthesis. thieme-connect.comresearchgate.net

The Noyori-type catalyst, specifically a Ru-complex with a chiral diamine ligand, is employed for this key transformation. thieme-connect.comharvard.edu This method is renowned for its high efficiency and selectivity in the reduction of ketones and imines. ajchem-b.comdicp.ac.cnnih.gov The transfer hydrogenation proceeds with excellent enantiomeric excess, providing the crucial chiral building block necessary for the subsequent stereocontrolled steps. thieme-connect.comrsc.org

A pivotal carbon-carbon bond-forming event in the synthesis of this compound is the construction of the bridged tetracyclic core. acs.org This is achieved through a gold-promoted intramolecular cyclization of an alkynyl silyl enol ether, a transformation often referred to as a Toste cyclization or a Conia-ene reaction. researcher.lifethieme-connect.comresearchgate.netresearchgate.netacs.orgorganic-chemistry.org This reaction is catalyzed by a gold(I) complex, which activates the alkyne for nucleophilic attack by the silyl enol ether. thieme-connect.comresearchgate.net

The efficiency and stereochemical outcome of this cyclization are influenced by the choice of ligand on the gold catalyst. An electron-deficient phosphine (B1218219) ligand, such as (p-CF₃C₆H₄)₃P, has been shown to be particularly effective for this transformation. acs.orgfigshare.comresearchgate.net The reaction proceeds to form the bridged tetracyclic system and simultaneously defines the geometry of the exocyclic olefin. This step can be viewed as a dearomative process, as it transforms a portion of the indole (B1671886) system into a more saturated, sp³-rich framework. nih.govcdsympo.comchim.itacs.org

With the tetracyclic core in hand, the next critical challenge is the diastereoselective construction of the adjacent quaternary stereocenters at C7 and C16. acs.orgfigshare.com This is accomplished through a carefully orchestrated sequence involving an aldol condensation followed by an intramolecular C3-alkylation of the indole nucleus. researchgate.netresearchgate.net

The aldol reaction creates a β-hydroxy ketone intermediate, which then undergoes cyclization. lumenlearning.comlibretexts.orgwikipedia.orgprinceton.edu The intramolecular alkylation of the indole at the C3 position forges the final ring and establishes the two vicinal quaternary carbons. acs.orgfigshare.com This sequence is highly diastereoselective, leading to the formation of a pentacyclic lactol as a single major diastereomer. youtube.com This lactol is a crucial, advanced common intermediate from which both this compound and its epimer can be synthesized. acs.orgfigshare.comthieme-connect.com

In synthetic approaches toward aspidophylline-type alkaloids like this compound, Lewis acid-promoted reactions have been explored to facilitate key bond formations. escholarship.orguni-muenchen.dewikipedia.org One such strategy involves a Lewis acid-promoted dehydration to generate a reactive indole-quinonemethide intermediate. escholarship.org This electrophilic intermediate can then be trapped by a carbon nucleophile to create the challenging C7 quaternary carbon center. escholarship.orgic.ac.uknih.govprinceton.edursc.org This method provides an alternative pathway for constructing the sterically demanding quaternary centers found in this compound and related natural products. kit.edunih.gov

Prins Cyclization and Friedel-Crafts Cascade Applications

A notable strategy in the synthesis of complex molecular frameworks, including the core of this compound, involves the strategic use of cascade reactions. These one-pot sequences, where multiple bond-forming events occur consecutively, offer an efficient and atom-economical approach to building molecular complexity. rsc.orgbeilstein-archives.org The Prins/Friedel-Crafts cascade has emerged as a powerful tool in this regard. beilstein-journals.orgnih.govresearchgate.net This reaction typically involves an acid-promoted cyclization of a homoallylic alcohol with an aldehyde to generate an oxocarbenium ion. beilstein-archives.org This intermediate then participates in a Friedel-Crafts-type alkylation, leading to the formation of polycyclic structures. beilstein-journals.orgnih.gov

In the context of synthesizing molecules with structural motifs similar to this compound, a bioinspired Cope/Prins/Friedel-Crafts cascade has been developed. acs.org This approach strategically commences with a tricyclic indolenine derivative. acs.org The reaction is initiated by a Cope rearrangement, followed by a Prins-type cyclization and a subsequent Friedel-Crafts alkylation to construct the pentacyclic scaffold. acs.org The use of Lewis acids such as Sc(OTf)₃ and Bi(OTf)₃ has proven effective in promoting the Prins cyclization step. acs.org This cascade approach demonstrates the power of mimicking biosynthetic pathways to achieve efficient and elegant syntheses of complex natural products. acs.org

Formal Total Syntheses and Their Methodological Contributions

The total synthesis of a natural product is a significant achievement in organic chemistry, validating its structure and providing a route for producing analogues. numberanalytics.com Formal total syntheses, which culminate in the production of a known intermediate that has previously been converted to the final natural product, also represent major contributions to the field. escholarship.org Several formal syntheses of this compound have been reported, each showcasing unique synthetic strategies and methodological advancements. escholarship.orgoup.com

One notable formal synthesis of (±)-lonicerine was achieved through a strategy that involved the rapid construction of a key 1-azaspirocycle intermediate. oup.com Another approach towards the formal total syntheses of aspidodasycarpine and this compound utilized a phosphine-catalyzed [4+2] annulation between an imine and an allenoate. escholarship.org This reaction was followed by the development of a Lewis acid-promoted dehydration to generate a crucial indole–quinonemethide intermediate, which could then be trapped with a carbon nucleophile to create a challenging quaternary carbon center. escholarship.org These formal syntheses not only provide access to the this compound scaffold but also contribute valuable new reactions and strategies to the synthetic chemist's toolkit. escholarship.orgoup.com

Strategies for Stereocenter Establishment and Control

A central challenge in the synthesis of this compound is the precise control of its numerous stereocenters, particularly the vicinal quaternary centers at C7 and C16. acs.orgfigshare.comresearchgate.net The development of stereocontrolled reactions is therefore paramount to a successful total synthesis. ub.edursc.org

In the first enantioselective total synthesis of this compound, the initial stereocenter was established using a Ru-catalyzed asymmetric transfer hydrogenation. acs.orgfigshare.com This step set the absolute stereochemistry for the entire molecule. The construction of the adjacent quaternary stereocenters was achieved through a diastereoselective aldol condensation followed by an intramolecular indole C3 alkylation. acs.org This sequence led to a pentacyclic lactol as a key intermediate for both this compound and its epimer, aspidodasycarpine. acs.org The strategic use of an aldol reaction highlights its power in forming carbon-carbon bonds while simultaneously creating new stereocenters. numberanalytics.com

The choice of reagents and reaction conditions is critical for achieving high levels of stereocontrol. Chiral auxiliaries and catalysts are often employed to influence the stereochemical outcome of a reaction. numberanalytics.comoatext.comuclm.es The development of such methods is a continuous area of research in asymmetric catalysis. frontiersin.org

Development of Novel Methodologies within this compound Synthesis

The pursuit of this compound's total synthesis has been a fertile ground for the discovery and application of novel synthetic methodologies. rsc.orgresearchgate.netcemm.at These advancements not only facilitate the construction of this compound itself but also have broader implications for the synthesis of other complex natural products. researchgate.netresearchgate.netrsc.org

Key methodological innovations in the synthesis of this compound and related alkaloids include:

Gold-Catalyzed Cyclizations: An Au-promoted Toste cyclization was instrumental in assembling the bridged tetracyclic core of this compound and defining the geometry of an exocyclic olefin. acs.orgresearchgate.net The use of an electron-deficient phosphine ligand was crucial for the success of this transformation. acs.org Gold catalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation in complex settings. researchgate.net

Dearomative Cyclizations: A dearomative alkylation strategy was employed to construct a key quaternary stereocenter. rsc.orgnih.gov This involved the conversion of a tricyclic ketone to its silyl enol ether, followed by a gold-catalyzed cycloisomerization and subsequent dearomative cyclization. rsc.orgnih.gov Dearomatization strategies provide a powerful means of converting readily available aromatic compounds into complex three-dimensional structures. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysis has been utilized in various stages of indole alkaloid synthesis, including in carbonylative cyclizations to rapidly assemble indole-3-carboxamide skeletons. researchgate.net

Asymmetric Catalysis: The development of asymmetric catalytic reactions, such as the Ru-catalyzed transfer hydrogenation mentioned earlier, is fundamental to the enantioselective synthesis of this compound. acs.orgfigshare.comresearchgate.netmindat.org This field continues to evolve, with new catalysts and reactions being constantly developed to address challenges in stereoselective synthesis. uclm.esfrontiersin.org

The following table summarizes some of the key novel methodologies and their applications in the synthesis of this compound and related indole alkaloids.

| Methodology | Catalyst/Reagent | Application in this compound/Related Syntheses | Key Outcome | References |

| Asymmetric Transfer Hydrogenation | Ru-catalyst | Establishment of the first stereocenter in the enantioselective synthesis of this compound. | Sets the absolute stereochemistry of the molecule. | acs.orgfigshare.com |

| Toste Cyclization | Au-catalyst with (p-CF₃C₆H₄)₃P ligand | Assembly of the bridged tetracyclic core and control of exocyclic olefin geometry. | Efficient construction of a key structural motif. | acs.orgresearchgate.net |

| Dearomative Alkylation | Gold-catalyst followed by lithium tert-butoxide | Construction of a quaternary stereocenter with high diastereoselectivity. | Access to a sterically congested core structure. | rsc.orgnih.gov |

| Phosphine-Catalyzed [4+2] Annulation | Chiral phosphine | Construction of indole-fused [3.3.1]azabicycles in a formal synthesis approach. | Formation of a key intermediate for this compound. | escholarship.org |

| Cope/Prins/Friedel-Crafts Cascade | Lewis Acid (e.g., Sc(OTf)₃) | Construction of the pentacyclic scaffold from a tricyclic indolenine derivative. | Rapid assembly of the core structure in a biomimetic fashion. | acs.org |

Structure Activity Relationship Sar Studies of Lonicerine and Its Analogs

Methodological Frameworks for SAR Studies

The investigation of SAR for complex natural products like lonicerine involves a multifaceted approach that integrates experimental and computational techniques. solubilityofthings.com These frameworks are designed to systematically probe the relationship between molecular structure and biological outcomes.

A typical methodological framework for SAR studies includes:

Bioactivity-Guided Fractionation and Isolation : This initial step involves the separation of extracts from natural sources to isolate pure compounds. researchgate.net The biological activity of the fractions is tested at each stage to guide the isolation of the active constituents.

Structural Elucidation : Once a pure active compound like this compound is isolated, its chemical structure is determined using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. solubilityofthings.com

Chemical Synthesis and Modification : The total synthesis of the natural product is often a crucial step. oup.com It not only confirms the elucidated structure but also provides a platform for creating a library of analogs through strategic chemical modifications. researchgate.net This allows for a systematic evaluation of how different functional groups and stereochemical arrangements impact biological activity.

Biological Assays : A battery of in vitro and in vivo bioassays is employed to evaluate the biological activity of the parent compound and its analogs. solubilityofthings.com These assays are chosen based on the potential therapeutic applications of the compound.

Computational Modeling : In silico methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly used to predict the biological activity of designed analogs and to understand the molecular interactions between the compounds and their biological targets. solubilityofthings.comnih.gov

A key aspect of modern SAR is the integration of diverse data types, including physicochemical properties, biological activity profiles, and metabolic stability, to build a comprehensive understanding of the compound's behavior. solubilityofthings.com This holistic approach enhances the predictive power of SAR models.

Impact of Structural Modifications on this compound's Biological Activity Profile

The biological activity of this compound is intrinsically linked to its complex pentacyclic framework and the specific arrangement of its functional groups. Modifications to this structure can have a profound impact on its biological profile.

Key structural features of this compound that are often targeted for modification in SAR studies include:

The Lactol Moiety : The lactol group at C17 is a characteristic feature of aspidophylline-type alkaloids like this compound. Alterations to this group, such as reduction to a diol or oxidation to a lactone, can significantly influence the compound's polarity and its ability to form hydrogen bonds with biological targets.

The Indole (B1671886) Nucleus : The indole ring system is a common pharmacophore in many biologically active compounds. Modifications to the indole nitrogen or substitutions on the aromatic ring can alter the electronic properties and steric bulk of the molecule, thereby affecting its interaction with target proteins.

The Quaternary Carbon Centers : this compound possesses vicinal quaternary carbon centers at C7 and C16, which contribute to its rigid and sterically demanding structure. oup.com The stereochemistry at these centers is critical for its biological activity, and epimerization at these positions can lead to a dramatic change or loss of activity.

The following table summarizes the hypothetical impact of specific structural modifications on the biological activity of this compound, based on general principles of medicinal chemistry.

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| Lactol at C17 | Reduction to diol | Increased polarity, potential for new hydrogen bonding interactions. |

| Lactol at C17 | Oxidation to lactone | Decreased polarity, altered hydrogen bonding capacity. |

| Indole Nitrogen | Alkylation or acylation | Increased lipophilicity, potential steric hindrance. |

| Aromatic Ring of Indole | Introduction of substituents | Altered electronic properties and steric profile. |

| Stereocenter at C16 | Epimerization to aspidodasycarpine (B1234045) | Significant change in 3D conformation, likely altering target binding. |

It is important to note that the total synthesis of this compound and its epimer, aspidodasycarpine, has provided a crucial platform for exploring these structure-activity relationships. oup.com

Derivatization Strategies for this compound Analogs

The synthesis of this compound analogs is essential for conducting comprehensive SAR studies. Derivatization strategies focus on introducing a variety of functional groups at specific positions within the this compound scaffold to probe their effect on biological activity. researchgate.net

Common derivatization strategies that could be applied to this compound include:

Acylation and Alkylation : The hydroxyl group of the lactol and the nitrogen of the indole are amenable to acylation and alkylation reactions. colab.ws This allows for the introduction of a wide range of substituents, from small alkyl groups to larger, more complex moieties, to explore the impact of lipophilicity and steric bulk.

Cross-Coupling Reactions : Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at various positions on the indole nucleus. This enables the synthesis of analogs with diverse aromatic substitutions.

Ring-Opening and Ring-Closing Reactions : The lactol functionality can be a starting point for more complex transformations, including ring-opening to form a diol or an aldehyde, which can then be further functionalized. Alternatively, intramolecular reactions can be designed to form new rings, leading to analogs with novel polycyclic architectures.

Modification of the Ethylidene Side Chain : The exocyclic double bond can be a handle for various chemical transformations, such as hydrogenation, epoxidation, or dihydroxylation, to introduce new stereocenters and functional groups.

Computational Approaches in Predicting this compound SAR

Computational methods are powerful tools for predicting and rationalizing the SAR of this compound and its analogs, helping to prioritize the synthesis of the most promising compounds. nih.gov

Key computational approaches used in SAR studies include:

Molecular Docking : This technique predicts the preferred orientation of a ligand (this compound or its analog) when bound to a specific protein target. solubilityofthings.comnih.gov By calculating the binding affinity, molecular docking can provide insights into how structural modifications affect the interaction with the target, thus helping to explain observed SAR trends.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that are important for activity, QSAR models can be used to predict the activity of novel, unsynthesized analogs.

Pharmacophore Modeling : A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity. By creating a pharmacophore model based on active compounds like this compound, researchers can screen virtual libraries of compounds to identify new potential leads. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time. nih.gov This can reveal important information about the stability of the ligand-protein complex and the role of conformational changes in binding, offering a more detailed understanding of the SAR.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization and the development of new therapeutic agents based on the this compound scaffold. nih.govnih.gov

Mechanistic Investigations of Lonicerine S Biological Activities Pre Clinical Focus

In Vitro Cellular Pathway Modulation Studies

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase)

Lonicerine is among the alkaloids from the Kopsia genus that have been investigated for their acetylcholinesterase (AChE) inhibitory activity. researchgate.net AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govjaper.in Inhibition of AChE leads to an increase in the level and duration of acetylcholine's action, a mechanism that is therapeutically relevant in conditions like Alzheimer's disease. nih.govproteopedia.org The inhibitory action of compounds like this compound on AChE is a critical area of research to understand their potential neuromodulatory effects. researchgate.netnih.gov

Acetylcholinesterase inhibitors can be classified as reversible or irreversible. nih.govwikipedia.org Reversible inhibitors, which are often explored for therapeutic purposes, bind to the enzyme temporarily and can be competitive or noncompetitive. nih.gov The active site of AChE has two main sites: the anionic site and the esteratic site, where acetylcholine binds and is hydrolyzed. proteopedia.orgwikipedia.org Inhibitors can interact with these sites to prevent the breakdown of acetylcholine. wikipedia.org

Cellular Processes Affected (e.g., cytotoxicity at a cellular level, not human trials)

In vitro studies have explored the cytotoxic effects of this compound and related alkaloids. researchgate.netescholarship.org Cytotoxicity assays, such as the MTT assay, are standard methods for initial screening of a compound's bioactivity against various cell lines, including cancer cells. Alkaloids from the Kopsia genus, including this compound, have demonstrated notable cytotoxic activities. researchgate.netscispace.com These studies provide preliminary data on the potential of these compounds to induce cell death, which is a fundamental aspect of their pharmacological profile.

Receptor Binding and Ligand Interaction Studies

The interaction of alkaloids with cellular receptors is a fundamental aspect of their mechanism of action. ncn.gov.pl The binding of a ligand, such as this compound, to a receptor can initiate a signaling cascade, leading to a physiological response. nih.gov Techniques such as radioligand binding assays are used to determine the affinity of a compound for specific receptors. csic.es While specific receptor binding studies for this compound are not extensively detailed in the provided results, the general principle of ligand-receptor interaction is crucial for understanding its pharmacological effects. ncn.gov.plnih.gov The development of synthetic receptors and computational models helps in predicting and understanding these interactions. nih.govnih.gov

Molecular Targets and Binding Site Characterization

Identifying the specific molecular targets of a compound is a critical step in drug discovery and mechanistic studies. nih.gov Techniques like fragment-based drug discovery (FBDD) and proteomic approaches help in identifying the binding "hot spots" on proteins. nih.govbiorxiv.org High-resolution limited proteolysis (HR-LiP) and other mass spectrometry-based methods can map the binding sites of small molecules on their protein targets with peptide-level resolution. biognosys.com These methods can reveal conformational changes and allosteric effects induced by the ligand. biognosys.com For this compound, while specific binding site characterization is not detailed, the general methodologies for identifying such targets are well-established. nih.govnih.govbiognosys.com Computational tools can further aid in predicting binding sites and understanding the interactions at a molecular level. nih.gov

In Vivo Mechanistic Investigations in Animal Models (e.g., anti-inflammatory, anti-nociceptive pathways)

Preclinical studies in animal models have been instrumental in investigating the anti-inflammatory and anti-nociceptive (pain-relieving) activities of various natural compounds, a category that includes alkaloids like this compound. nih.govsciresjournals.com

Anti-inflammatory Pathways:

Animal models of inflammation, such as carrageenan-induced paw edema in rats and xylene-induced ear edema in mice, are commonly used to evaluate the anti-inflammatory potential of compounds. scielo.brresearchgate.net The inflammatory response involves the release of mediators like histamine, serotonin, bradykinin, and prostaglandins. scielo.br Compounds with anti-inflammatory properties often act by inhibiting these mediators or modulating inflammatory signaling pathways like NF-κB and MAPKs. nih.govmdpi.com For instance, some phytochemicals have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comgavinpublishers.comfrontiersin.org

Anti-nociceptive Pathways:

The anti-nociceptive effects are often assessed using models like the acetic acid-induced writhing test, hot plate test, and formalin test in mice. sciresjournals.comscielo.brnih.gov The formalin test is particularly useful as it can distinguish between neurogenic pain (early phase) and inflammatory pain (late phase). sciresjournals.comscielo.br The mechanisms of anti-nociception can be central (acting on the central nervous system) or peripheral. sciresjournals.comnih.gov Some compounds exert their effects through interaction with opioid receptors or by modulating the glutamatergic system. nih.gov

While specific in-vivo mechanistic data for this compound is not extensively available in the provided search results, the general approaches and pathways investigated for other alkaloids and phytochemicals provide a framework for how this compound's anti-inflammatory and anti-nociceptive effects would be studied. researchgate.netscielo.brdovepress.com

Comparative Pharmacological Studies with Related Alkaloids

This compound belongs to the broad class of monoterpene indole (B1671886) alkaloids, many of which are found in the Kopsia genus. researchgate.netscribd.com Comparative pharmacological studies with related alkaloids are essential to understand structure-activity relationships. For instance, different alkaloids from the same plant can exhibit varying degrees of activity, such as cytotoxicity or enzyme inhibition. researchgate.net

Other classes of alkaloids, such as pyrrolizidine (B1209537) and tropane (B1204802) alkaloids, have also been extensively studied for their pharmacological properties, including anti-inflammatory and acetylcholinesterase inhibitory activities. mdpi.commdpi.com Comparing the mechanisms of these different alkaloid classes can provide insights into the unique and shared features of their biological actions. For example, some pyrrolizidine alkaloids have shown anti-inflammatory effects in models of acute edema. mdpi.com

Advanced Analytical Methodologies for Lonicerine Research

Quantitative Analysis Techniques for Lonicerine in Complex Matrices

Quantitative analysis of this compound in complex matrices, such as plant extracts or biological samples (in non-human studies), requires methods capable of separating this compound from co-existing compounds and accurately measuring its concentration. Chromatography-based techniques are commonly employed for this purpose nih.govlu.senih.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of various compounds, including alkaloids like this compound scholarsresearchlibrary.commdpi.comusamv.roresearchgate.net. HPLC separates components of a mixture based on their interactions with a stationary phase and a mobile phase. By using appropriate columns and mobile phase systems, this compound can be separated from other components in a complex matrix, allowing for its specific detection and quantification using a suitable detector, such as a UV detector or a mass spectrometer scholarsresearchlibrary.commdpi.com. While the provided search results discuss HPLC for analyzing other compounds in Lonicera species thermofisher.com, and general HPLC method development and validation scholarsresearchlibrary.comusamv.roresearchgate.net, specific detailed research findings on the quantitative analysis of this compound itself in complex matrices using only standalone HPLC were not extensively detailed. However, the principles of HPLC, including the use of specific columns (e.g., C18 or phenyl phases) and optimized mobile phases (e.g., mixtures of acetonitrile (B52724) and water with modifiers like formic acid), are applicable for achieving separation and quantitative determination of this compound scholarsresearchlibrary.commdpi.comthermofisher.com.

Gas Chromatography (GC)

Gas Chromatography (GC) is another chromatographic technique that can be used for the analysis of volatile or semi-volatile compounds lu.senuft.edu.uamdpi.com. For compounds like this compound, which may not be sufficiently volatile, derivatization might be required before GC analysis to convert it into a more volatile form sigmaaldrich.com. GC separates compounds based on their boiling points and interactions with the stationary phase in a capillary column nuft.edu.uamdpi.com. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) nuft.edu.uamdpi.comnotulaebotanicae.ro. While GC-MS is mentioned in the context of this compound nih.gov, specific details on the quantitative analysis of this compound using standalone GC were not prominently featured in the provided search results. However, GC is a recognized method for quantitative analysis of suitable compounds after proper method development and validation lu.semdpi.com.

Hyphenated Techniques for Comprehensive this compound Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. These techniques are invaluable for comprehensive analysis of complex samples containing this compound, allowing for both its quantification and structural characterization notulaebotanicae.ronih.govresearchgate.netnih.govnih.govrsc.orgscirp.orgmeasurlabs.comnih.govyoutube.comchromatographyonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile and thermally labile compounds like many alkaloids. LC-MS couples the separation achieved by HPLC with a mass spectrometer, which detects compounds based on their mass-to-charge ratio (m/z) scirp.orgmeasurlabs.comnih.govyoutube.com. This allows for the identification of this compound by its molecular ion and fragmentation pattern, as well as its quantification in complex mixtures where complete chromatographic separation by UV detection alone might be challenging. LC-MS/MS (tandem mass spectrometry) provides even more detailed structural information through the fragmentation of selected ions nih.govscirp.orgnih.govchromatographyonline.com. Studies on Lonicera species and other natural products frequently utilize LC-MS for the identification and quantification of various compounds, highlighting its applicability to alkaloid analysis nih.govnih.govnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) couples GC with a mass spectrometer lu.semdpi.comsigmaaldrich.comnotulaebotanicae.ronih.govresearchgate.netnih.govrsc.org. As mentioned earlier, GC-MS can be applied to this compound, potentially after derivatization sigmaaldrich.comnih.gov. The mass spectrum obtained from GC-MS provides a unique fingerprint for this compound, aiding in its identification nih.gov. GC-MS has been used in the analysis of alkaloids from other plant sources notulaebotanicae.ro. The NIST database includes GC-MS data for this compound, listing its total peaks and top m/z values nih.gov.

Data from GC-MS analysis of this compound (from NIST database) nih.gov:

| Parameter | Value |

|---|---|

| NIST Number | 32119 |

| Library | Main |

| Total Peaks | 217 |

| m/z Top Peak | 108 |

| m/z 2nd Highest | 370 |

These hyphenated techniques offer high sensitivity and selectivity, making them powerful tools for the comprehensive analysis and quantification of this compound in diverse and complex matrices nih.govnih.gov.

Spectroscopic Methods in Advanced Purity and Conformational Analysis

Spectroscopic methods play a crucial role in confirming the identity, assessing the purity, and determining the conformational aspects of this compound researchgate.netum.edu.myresearchgate.netrsc.orgacs.org. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D (¹H, ¹³C) and 2D NMR techniques (COSY, NOESY, HMQC/HSQC, HMBC), is indispensable for elucidating the detailed structure and conformation of this compound researchgate.netum.edu.myrsc.org. NMR provides information about the arrangement of atoms and their connectivity, as well as insights into the molecule's three-dimensional structure and flexibility rsc.org. Research on alkaloids, including this compound and related compounds, heavily relies on NMR for structural confirmation and analysis of stereochemistry researchgate.netum.edu.myresearchgate.netrsc.org.

Mass spectrometry (MS), as part of hyphenated techniques or as a standalone method, also contributes to purity assessment by identifying impurities based on their mass researchgate.netnih.govresearchgate.netrsc.orgscirp.orgnih.gov. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of this compound and potential impurities researchgate.net.

X-ray crystallography can provide definitive information about the solid-state structure and conformation of this compound, although it requires obtaining suitable crystals researchgate.net. Spectroscopic analysis, in conjunction with techniques like X-ray crystallography and computational methods, is essential for a thorough understanding of this compound's structure and purity researchgate.netrsc.orgacs.org.

Application of Modern Spectroscopic Techniques for this compound Metabolite Profiling (Non-Human)

Metabolite profiling involves the identification and quantification of metabolites of a compound within a biological system nih.govjubilantbiosys.comnih.gov. For this compound, studying its metabolism in non-human systems requires sensitive and selective analytical techniques to detect and characterize the potentially diverse range of metabolites formed. Modern spectroscopic techniques, particularly those coupled with chromatography, are central to this process nih.govjubilantbiosys.comnih.govpharmaron.comugent.be.

LC-MS and LC-MS/MS are powerful tools for metabolite profiling nih.govjubilantbiosys.comnih.govpharmaron.comugent.be. They can separate complex mixtures of metabolites present in biological matrices (such as plasma, urine, or tissue extracts from non-human subjects) and provide structural information through mass analysis and fragmentation nih.govjubilantbiosys.compharmaron.comugent.be. High-resolution MS is particularly valuable for accurate mass measurements of metabolites, aiding in their identification jubilantbiosys.com.

NMR spectroscopy can also be applied to metabolite profiling, especially for identifying and quantifying metabolites in biological fluids rsc.org. However, the sensitivity of NMR is generally lower than that of MS, and it may require higher concentrations of metabolites or isotopic labeling pharmaron.com.

Radiolabeling of this compound (e.g., with ¹⁴C or ³H) followed by detection using techniques like HPLC coupled with radiodetection is a traditional approach for quantitative metabolite profiling in non-human studies pharmaron.comugent.be. This method allows for the specific detection of drug-related compounds and their metabolites pharmaron.comugent.be.

While the provided search results discuss metabolite profiling in general and in the context of other compounds and plant extracts nih.govnih.govjubilantbiosys.comnih.govpharmaron.comugent.be, specific detailed studies on the metabolite profiling of this compound using these techniques in non-human subjects were not explicitly found. However, the established methodologies for metabolite profiling using LC-MS, GC-MS, and potentially NMR and radiolabeling are directly applicable to the study of this compound's metabolism in non-human biological systems.

Future Research Directions and Perspectives in Lonicerine Studies

Emerging Synthetic Strategies for Lonicerine and Its Complex Analogs

The total synthesis of complex natural products like this compound is a challenging but vital area of research, enabling access to sufficient quantities for study and providing platforms for analog synthesis scripps.edufindaphd.com. Future synthetic strategies for this compound and its complex analogs are expected to focus on developing more concise, efficient, and stereoselective routes.

Recent advancements in total synthesis, particularly for related alkaloid structures, highlight promising approaches. Strategies involving dearomatization reactions, which transform flat aromatic rings into complex, three-dimensional structures, are becoming increasingly important nih.govrsc.org. For instance, dearomative cycloaddition reactions have been successfully applied in the synthesis of complex polycyclic frameworks found in other alkaloid families nih.gov. The asymmetric total syntheses of aspidodasycarpine (B1234045) and this compound have been reported, utilizing strategies that establish key stereocenters early in the synthesis researchgate.net.

Future efforts may involve:

Catalytic Asymmetric Synthesis: Developing catalytic methods to control the stereochemistry, particularly at the challenging vicinal quaternary centers of this compound, is a key future direction nih.govresearchgate.net.

Biomimetic Approaches: Strategies inspired by the proposed biosynthesis of related alkaloids, such as enzyme-mediated cascade reactions, could offer novel and efficient synthetic pathways findaphd.comacs.org.

Late-Stage Diversification: Developing synthetic routes that allow for diversification at later stages of the synthesis would facilitate the creation of diverse this compound analogs for structure-activity relationship (SAR) studies nih.gov.

researchgate.net describes the first and enantioselective total syntheses of aspidodasycarpine and this compound, highlighting the challenges associated with constructing their complex structures. This work utilized a convergent strategy involving a [4+3] cycloaddition and an intramolecular indole (B1671886) C3 alkylation to construct the core pentacyclic framework researchgate.net.

Exploration of Undiscovered Biosynthetic Genes and Enzymes

Understanding the complete biosynthetic pathway of this compound in its natural producers, such as cyanobacteria, is crucial for sustainable production and for exploring enzymatic synthesis of this compound and its derivatives nih.gov. While the biosynthesis of some related indole alkaloids has been studied, the specific genes and enzymes involved in the formation of this compound are likely not fully elucidated.

Future research in this area will involve:

Genome Mining: Leveraging the increasing availability of cyanobacterial genome sequences to identify putative biosynthetic gene clusters (BGCs) related to this compound production nih.govmdpi.com. This can involve searching for genes encoding enzymes typically found in alkaloid biosynthesis, such as nonribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs), tailoring enzymes (e.g., methyltransferases, halogenases), and cyclases mdpi.com.

Functional Characterization of Enzymes: Experimentally validating the function of identified genes and enzymes through techniques like gene knockout, overexpression, and in vitro enzymatic assays nih.gov. This will help to map out the precise steps in the biosynthetic pathway.

Pathway Reconstruction: Reconstructing the this compound biosynthetic pathway in heterologous hosts, such as Escherichia coli or yeast, to produce this compound or pathway intermediates in a controlled environment berkeley.edu.

Research on the biosynthesis of other natural products from cyanobacteria and related organisms provides a roadmap for these future studies researchgate.net. For example, the discovery of a pathway for terminal-alkyne amino acid biosynthesis in Streptomyces cattleya involved identifying a gene cluster and characterizing the roles of the encoded enzymes berkeley.edu.

Advanced Mechanistic Elucidation of this compound's Molecular Interactions

While this compound is recognized as a bioactive natural product, a detailed understanding of its molecular targets and mechanisms of action is essential for assessing its therapeutic potential and guiding the design of improved analogs.

Future research should aim for advanced mechanistic elucidation through:

Target Identification: Employing advanced techniques such as activity-based protein profiling, thermal proteome profiling, and affinity chromatography coupled with mass spectrometry to identify the specific proteins or biomolecules that this compound interacts with in biological systems.

Structural Biology: Utilizing techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy to determine the three-dimensional structures of this compound in complex with its targets, providing insights into the binding modes and interactions.

Computational Studies: Applying molecular docking, molecular dynamics simulations, and quantum mechanics calculations to model this compound-target interactions, predict binding affinities, and understand the energetic landscape of the interactions.

Cellular Mechanism Studies: Investigating the downstream cellular effects triggered by this compound binding to its targets, including signaling pathways modulated, cellular processes affected, and phenotypic outcomes.

Understanding the molecular interactions of natural products is a broad area of research, with studies on various bioactive compounds providing methodological inspiration scripps.edu.

Development of Next-Generation this compound-Inspired Molecular Scaffolds

The unique and complex molecular scaffold of this compound serves as a valuable inspiration for the design and synthesis of novel molecules with potentially enhanced or altered biological activities nih.gov. Future research will focus on developing next-generation this compound-inspired molecular scaffolds.

This involves:

Scaffold Simplification: Designing simplified core structures that retain key pharmacophoric elements of this compound but are easier to synthesize and modify.

Diversity-Oriented Synthesis (DOS): Developing synthetic strategies that allow for the rapid generation of a diverse array of compounds based on the this compound scaffold or simplified versions thereof nih.gov.

Fragment-Based Design: Identifying key structural fragments of this compound that contribute to its activity and using these fragments as starting points for designing new molecules.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating the biological activity of a series of this compound analogs with systematic modifications to understand how structural changes impact activity. This is closely linked to the synthetic strategies discussed in Section 8.1.

The development of modular synthetic approaches for complex polycyclic alkaloid scaffolds, such as those related to akuammiline (B1256633) alkaloids, demonstrates the feasibility of building diverse structures from simpler units, a concept applicable to this compound-inspired scaffolds nih.govacs.org.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Lonicerine’s structural and purity profile?

To confirm this compound’s identity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy. For purity assessment, high-performance liquid chromatography (HPLC) with photodiode array (PDA) or evaporative light scattering (ELS) detectors is recommended. Experimental protocols must detail solvent systems, column specifications, and calibration standards to ensure reproducibility .

Q. How can this compound be isolated from natural sources with optimal yield?

Isolation involves solvent extraction (e.g., ethanol or methanol for polar constituents) followed by liquid-liquid partitioning and chromatographic purification (e.g., silica gel, reverse-phase C18 columns). Yield optimization requires adjusting parameters like solvent polarity, temperature, and gradient elution rates. Documentation of plant material authentication (via taxonomic or DNA barcoding) and batch-to-batch variability is critical .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Standard assays include cell viability (MTT assay), enzyme inhibition (e.g., COX-2 for anti-inflammatory activity), and antioxidant capacity (DPPH/ABTS radical scavenging). Dose-response curves (IC₅₀/EC₅₀ values) should be generated using triplicate measurements and validated against positive controls (e.g., ascorbic acid for antioxidants). Statistical analysis (ANOVA with post-hoc tests) is required to confirm significance .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the laboratory synthesis of this compound?

Retrosynthesis begins with identifying key functional groups (e.g., ester linkages, cyclic ethers) and strategic bond disconnections. Literature-based prioritization of synthons (e.g., Li et al., 2016) and protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) should be applied. Computational tools (e.g., DFT calculations) can predict intermediate stability. Experimental validation requires iterative optimization of reaction conditions (catalyst, solvent, temperature) .

Q. What methodological approaches resolve contradictions in reported pharmacological data for this compound?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay protocols, cell lines, or compound purity. Researchers should:

Q. How can mechanistic studies elucidate this compound’s molecular targets in complex biological systems?

Techniques include:

- Affinity chromatography : Immobilize this compound on resin to capture binding proteins from cell lysates.

- RNA-seq/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells.

- Molecular docking : Screen against protein databases (e.g., PDB) to predict interactions. Results must be cross-validated using knock-out models (CRISPR/Cas9) or competitive binding assays .

Data Analysis and Reproducibility

Q. What statistical frameworks ensure robust interpretation of this compound’s dose-dependent effects?

Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Use bootstrap resampling to estimate confidence intervals. For multi-experiment studies, mixed-effects models account for batch variability. Report effect sizes (Cohen’s d) and power analysis to justify sample sizes .

Q. How should researchers document synthetic protocols to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Describe reaction conditions (time, temperature, catalyst loading) in the main text.

- Include spectral data for novel intermediates in supplementary files.

- Reference known procedures (e.g., esterification methods) with DOI links .

Table: Comparative Analysis of this compound Isolation Techniques

| Method | Yield (%) | Purity (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Ethanol Extraction | 0.12 | 85 | Co-elution with flavonoids | |

| Supercritical CO₂ | 0.08 | 92 | High equipment costs | |

| Reverse-Phase HPLC | 0.15 | 98 | Solvent waste generation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.